1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine
Overview
Description
“1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms and six hydrogen atoms . The molecule also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of various substituents to the benzene ring . A common method for introducing substituents to a benzene ring is through electrophilic aromatic substitution . This process involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged intermediate . The order in which reactions are carried out can be critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be analyzed using various techniques. The benzene ring forms the core of the molecule, with various substituents attached . The positions of these substituents on the benzene ring can be determined using ortho-, meta-, para- nomenclature .Chemical Reactions Analysis
The chemical reactions involving “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” would likely involve the benzene ring and its substituents. For example, the benzene ring can undergo electrophilic aromatic substitution . Other possible reactions include free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be determined using various analytical techniques. These might include determining its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Corrosion Inhibition
A study by Singh and Quraishi (2016) evaluated the corrosion inhibiting properties of novel synthesized compounds, including bis Schiff's bases derived from benzene-1,4-diamine, for mild steel in acidic environments. These compounds, including variations of benzene-1,4-diamine derivatives, showed significant corrosion inhibition efficiency, suggesting their potential application in industries for steel protection during processes like pickling, descaling, and oil well acidization. The study utilized various experimental techniques such as weight loss, electrochemical impedance spectroscopy, and scanning electron microscopy to confirm the protection of metal surfaces in the presence of these inhibitors (Singh & Quraishi, 2016).
Advanced Material Synthesis
Research by Ghaemy and Alizadeh (2009) involved the synthesis of a novel unsymmetrical diamine monomer containing triaryl imidazole pendant groups, which was then polymerized with commercially available dianhydrides to obtain corresponding polyimides. These polyimides exhibited excellent solubility in aprotic polar solvents and high thermal stability, indicating their potential use in high-performance materials (Ghaemy & Alizadeh, 2009).
Polyimide Development
Liaw et al. (2001) synthesized new polyimides by reacting a novel diamine, which contains five benzene rings, with various aromatic dianhydrides. The resulting polyimides were amorphous, exhibited excellent solubility in various solvents, and demonstrated high thermal stability. This research highlights the potential of benzene-1,4-diamine derivatives in developing advanced polymeric materials with desirable properties for industrial applications (Liaw, Liaw, & Yu, 2001).
properties
IUPAC Name |
1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILDNHUTPQFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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